molecular formula C5H9N3O2S2 B2561191 3-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-propane-1,2-diol CAS No. 878617-89-1

3-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-propane-1,2-diol

Cat. No.: B2561191
CAS No.: 878617-89-1
M. Wt: 207.27
InChI Key: KJZFTWBCNSFDNN-UHFFFAOYSA-N
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Description

3-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-propane-1,2-diol is a sulfur- and nitrogen-containing heterocyclic compound characterized by a propane-1,2-diol backbone linked to a 5-amino-substituted [1,3,4]thiadiazole ring via a sulfanyl group. The compound has been listed as a building block for chemical synthesis by CymitQuimica but is currently discontinued, limiting its commercial availability .

While direct research on its applications is scarce, its structural features suggest utility in medicinal chemistry (e.g., enzyme inhibition due to thiadiazole motifs) or polymer science (via diol-mediated crosslinking).

Properties

IUPAC Name

3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propane-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O2S2/c6-4-7-8-5(12-4)11-2-3(10)1-9/h3,9-10H,1-2H2,(H2,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJZFTWBCNSFDNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CSC1=NN=C(S1)N)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-propane-1,2-diol typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with appropriate diol derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-propane-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of 1,3,4-thiadiazole, including 3-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-propane-1,2-diol, exhibit notable antimicrobial activities. These compounds have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal properties against species like Aspergillus niger and Candida albicans .

Anticancer Activity

The 1,3,4-thiadiazole scaffold is recognized for its anticancer properties. Compounds similar to this compound have been studied for their ability to inhibit cell proliferation and induce apoptosis in cancer cells. This activity is attributed to their interaction with various biochemical pathways involved in cell growth and survival .

Anti-inflammatory Effects

Compounds containing the thiadiazole moiety have been linked to anti-inflammatory effects. They may act by inhibiting pro-inflammatory cytokines and other mediators involved in inflammation . This property could be beneficial in developing treatments for inflammatory diseases.

Mode of Action

The mechanism by which this compound exerts its biological effects typically involves binding interactions with specific biomolecules or enzymes. This can lead to alterations in gene expression or enzyme activity that contribute to its therapeutic effects .

Synergistic Effects

The development of hybrid molecules that combine the thiadiazole structure with other pharmacophores has shown promise in enhancing biological activity while reducing toxicity. Such strategies may yield compounds with improved efficacy against resistant pathogens or cancer cells .

Antimicrobial Activity Evaluation

A study evaluated several derivatives of 1,3,4-thiadiazole for their antimicrobial efficacy. The results indicated that certain compounds exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like streptomycin and fluconazole . This suggests that derivatives of this compound could serve as lead compounds for new antimicrobial agents.

Anticancer Research

In another study focusing on the anticancer potential of thiadiazole derivatives, compounds were tested for their ability to inhibit the growth of various cancer cell lines. The results highlighted significant cytotoxic effects correlated with the structural modifications made to the thiadiazole ring .

Mechanism of Action

The mechanism of action of 3-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-propane-1,2-diol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Diols with Aromatic Substituents

Several propane-1,2-diol derivatives with aromatic substituents have been synthesized and studied for their applications in green polymers and bioactive molecules:

Compound Name Substituent Structure Key Features/Applications Reference
3-(4-Allyl-2-methoxyphenoxy)propane-1,2-diol Phenolic ether with allyl and methoxy groups Derived from lignin; used in renewable resin synthesis
3-(4-Methoxyphenoxy)propane-1,2-diol 4-Methoxyphenoxy group Exhibits rigidity for polymer backbones
3-(p-Tolyloxy)propane-1,2-diol p-Tolyl group Enhanced thermal stability in polyesters
Target Compound 5-Amino-[1,3,4]thiadiazole-sulfanyl group Potential bioactivity; discontinued

Key Differences :

  • Substituent Chemistry : The target compound’s thiadiazole-sulfanyl group introduces nitrogen and sulfur heteroatoms, which may enhance coordination chemistry or biological interactions compared to purely aromatic ethers .
  • Synthetic Accessibility: While phenolic diols (e.g., 3-(4-methoxyphenoxy)propane-1,2-diol) are derived from renewable lignin precursors, the thiadiazole-containing diol requires specialized heterocyclic synthesis, increasing complexity .

Triazole-Containing Analogues

1,2,4-Triazole derivatives, such as alkil-2-((5-phenethyl-4-R-1,2,4-triazole-3-yl)thio)acetimidates, share structural similarities with the target compound in terms of sulfur linkages and heterocyclic cores:

Feature Target Compound 1,2,4-Triazole Derivatives
Heterocycle [1,3,4]Thiadiazole (S, N) 1,2,4-Triazole (N)
Biological Activity Potential enzyme inhibition Antifungal (e.g., fluconazole analogs)
Synthesis Limited data; likely multi-step Thioacetimidate intermediates; scalable

Comparison Insight :

  • The thiadiazole ring in the target compound offers distinct electronic properties (e.g., higher electronegativity) compared to triazoles, which could influence binding affinity in bioactive contexts .

Aminopropanediol Purification Strategies

The target compound’s amino group invites comparison with purification methods for aminopropanediols. For example, Schiff base formation with aromatic aldehydes (e.g., 3-[2-hydroxybenzylidenamino]propane-1,2-diol) effectively isolates aminopropanediols via crystallization, achieving >98% purity . However, the thiadiazole-sulfanyl group in the target compound may complicate such methods due to steric hindrance or competing reactivity.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-propane-1,2-diol, and how is its purity validated?

The compound is typically synthesized via nucleophilic substitution or condensation reactions involving 5-amino-1,3,4-thiadiazole-2-thiol and propane-1,2-diol derivatives. Key steps include optimizing reaction time, temperature, and stoichiometry to enhance yield. Purity and structural integrity are validated using elemental analysis (to confirm C, H, N, S content) and proton nuclear magnetic resonance (¹H-NMR) spectroscopy to verify proton environments . For example, in related thiadiazole-triazole hybrids, ¹H-NMR signals for -SH groups appear at δ 3.8–4.2 ppm, while hydroxyl protons (propane-1,2-diol) resonate near δ 4.5–5.0 ppm .

Q. How are the physicochemical properties (e.g., solubility, stability) of this compound characterized for experimental applications?

Solubility is assessed in polar (water, DMSO) and nonpolar solvents (chloroform, hexane) via gravimetric or spectrophotometric methods. Stability under varying pH and temperature is evaluated using high-performance liquid chromatography (HPLC) to detect degradation products. For instance, analogs like 5-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)-4-phenyl-1,2,4-triazole exhibit poor aqueous solubility but high stability in DMSO, making them suitable for in vitro assays .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies between theoretical and observed ¹H-NMR or IR spectra (e.g., unexpected splitting or peak shifts) require cross-validation with 2D NMR techniques (COSY, HSQC) or X-ray crystallography . For example, in a study on triazole-thiadiazole hybrids, ambiguous NOE correlations were resolved via crystallography, confirming steric hindrance effects on proton environments . Computational tools like density functional theory (DFT) can also predict spectral patterns for comparison .

Q. How can molecular docking guide the design of derivatives targeting specific enzymes (e.g., kinases, proteases)?

Docking studies using software like AutoDock Vina or Schrödinger Suite identify favorable binding interactions. For thiadiazole derivatives, the 5-amino group and thioether linkage often form hydrogen bonds with catalytic residues (e.g., Asp86 in EGFR kinase). Advanced workflows integrate QM/MM (quantum mechanics/molecular mechanics) to refine binding energy calculations . A recent study demonstrated that substituting propane-1,2-diol with bulkier diols improved hydrophobic interactions in COX-2 inhibition .

Q. What experimental and computational approaches optimize reaction yields in large-scale synthesis?

Design of Experiments (DoE) methodologies, such as factorial design or response surface modeling, systematically vary parameters (catalyst loading, solvent polarity). For example, a triazole synthesis achieved 85% yield by optimizing Cu(I) catalyst concentration (0.5–1.0 mol%) and reaction time (6–8 hours) . Computational reaction path searching (e.g., using artificial force-induced reaction methods) predicts energy barriers and intermediates, reducing trial-and-error experimentation .

Methodological Challenges and Solutions

Q. How are impurities quantified and controlled during synthesis?

Impurity profiling uses LC-MS or GC-MS to detect side products (e.g., unreacted thiadiazole precursors or oxidation byproducts). Acceptance criteria follow ICH guidelines, where individual impurities ≤0.10% and total impurities ≤0.50% . For example, ethyl 2-((5-isobutyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoacetate required recrystallization in ethanol to reduce sulfoxide impurities to <0.05% .

Q. What in vitro assays evaluate the compound’s bioactivity while accounting for its redox sensitivity?

Thiadiazoles are prone to oxidation; thus, assays are conducted under inert atmospheres (N₂/Ar) with antioxidants (e.g., ascorbic acid). MTT assays for cytotoxicity often use DMSO stocks diluted in deoxygenated PBS. For example, a study on thiadiazole-triazole hybrids reported IC₅₀ values against MCF-7 cells using these precautions to prevent false negatives .

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